

# Physicochemical Characterization of Amfenac Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the physicochemical properties of Amfenac sodium, crucial for its development, formulation, and quality control. The information presented herein is a synthesis of data from publicly available scientific literature and chemical databases.

## **Chemical and Physical Properties**

**Amfenac** sodium is typically available as a hydrate, specifically **Amfenac** sodium monohydrate.[1][2] The anhydrous form also exists.[3]



| Property                  | Value                                                 | Source(s) |
|---------------------------|-------------------------------------------------------|-----------|
| Chemical Name             | sodium;2-(2-amino-3-<br>benzoylphenyl)acetate;hydrate | [2]       |
| Molecular Formula         | C15H14NNaO4                                           | [2]       |
| Molecular Weight          | 295.26 g/mol                                          | _         |
| Appearance                | Light yellow to yellow solid                          |           |
| CAS Number                | 61618-27-7 (monohydrate)                              |           |
| 61941-56-8 (anhydrous)    |                                                       | _         |
| Parent Compound (Amfenac) | CID 2136                                              | _         |

## **Solubility**

The solubility of **Amfenac** sodium is a critical parameter for its formulation, particularly for parenteral and ophthalmic dosage forms.

| Solvent          | Solubility                              | Conditions                                           | Source(s) |
|------------------|-----------------------------------------|------------------------------------------------------|-----------|
| Water            | 50 mg/mL                                | Ultrasonic treatment may be needed                   |           |
| DMSO             | 150 mg/mL                               | Ultrasonic treatment<br>and warming may be<br>needed |           |
| Ethanol          | 4 mg/mL                                 | -                                                    | _         |
| Propylene Glycol | Approx. 50% w/w (for Diclofenac Sodium) | -                                                    | -         |

Note: The solubility of NSAID sodium salts, like Diclofenac sodium, in propylene glycol is reported to be high. While specific quantitative data for **Amfenac** sodium in a wide range of pharmaceutically relevant solvents is not readily available in the literature, its solubility is expected to be influenced by the pH of the medium due to the presence of the carboxylic acid



group in the parent molecule, **Amfenac**. The sodium salt form generally enhances aqueous solubility compared to the free acid.

### pKa

The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution, and excretion characteristics. For **Amfenac**, the parent compound of **Amfenac** sodium, the pKa is predicted to be acidic.

| Property               | Predicted Value | Method   | Source(s) |
|------------------------|-----------------|----------|-----------|
| pKa (Strongest Acidic) | 3.95            | Chemaxon |           |
| pKa (Strongest Basic)  | 1.77            | Chemaxon |           |

An experimental determination of the pKa value for **Amfenac** is not readily available in the reviewed literature.

## **Thermal Properties and Polymorphism**

Melting Point: An experimental melting point for **Amfenac** sodium is not consistently reported in publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. While there is no specific study on the polymorphism of **Amfenac** sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in at least three polymorphic forms. This suggests that **Amfenac** sodium may also exhibit polymorphism, which would require investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

## **Spectroscopic Characterization**



Spectroscopic techniques are essential for the structural elucidation and identification of **Amfenac** sodium.

UV-Visible Spectroscopy: **Amfenac**, being an aromatic compound, is expected to exhibit strong absorbance in the UV region. For the related compound Bromfenac sodium, a  $\lambda$ max of 268 nm has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and 292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of **Amfenac** sodium would be expected to show characteristic absorption bands for its functional groups.

| Functional Group                   | Expected Wavenumber (cm <sup>-1</sup> )       |
|------------------------------------|-----------------------------------------------|
| N-H stretching (primary amine)     | 3300-3500 (two bands)                         |
| C=O stretching (ketone)            | 1650-1680                                     |
| C=O stretching (carboxylate anion) | 1550-1610 (asymmetric), 1400-1450 (symmetric) |
| C-N stretching                     | 1250-1350                                     |
| Aromatic C-H stretching            | ~3000-3100                                    |
| Aromatic C=C bending               | 1450-1600                                     |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H and <sup>13</sup>C NMR spectra would provide detailed information about the structure of **Amfenac**. Based on the structure of 2-(2-amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be predicted.

#### <sup>1</sup>H-NMR (Predicted):

- Aromatic protons: 6.5 8.0 ppm
- -CH<sub>2</sub>- (acetic acid side chain): ~3.5 ppm



 -NH<sub>2</sub> protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

#### <sup>13</sup>C-NMR (Predicted):

C=O (ketone): 190-200 ppm

C=O (carboxylate): 170-180 ppm

Aromatic carbons: 110-150 ppm

• -CH<sub>2</sub>-: ~40 ppm

### **Stability and Degradation**

Forced degradation studies are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation of **Amfenac** sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole, identified by thin-layer chromatography. The prodrug of **Amfenac**, Nepafenac, is known to hydrolyze to form **Amfenac**.

# Experimental Protocols Solubility Determination (Shake-Flask Method)

- Preparation of Saturated Solution: An excess amount of Amfenac sodium is added to a known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45  $\mu$ m) or centrifuged to separate the undissolved solid.
- Quantification: The concentration of **Amfenac** sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.



### pKa Determination (Potentiometric Titration)

- Sample Preparation: A precisely weighed amount of **Amfenac** is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

## Thermal Analysis (Differential Scanning Calorimetry - DSC)

- Sample Preparation: A small, accurately weighed amount of Amfenac sodium (typically 2-5 mg) is placed in an aluminum DSC pan and hermetically sealed.
- Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
- Data Acquisition: The heat flow to the sample is measured as a function of temperature.
   Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

# Crystallinity and Polymorphism (X-ray Powder Diffraction - XRPD)

 Sample Preparation: A finely powdered sample of Amfenac sodium is packed into a sample holder.



- Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).
- Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
- Data Analysis: The resulting diffractogram (intensity vs. 20) provides a unique fingerprint of the crystalline form. The presence of different polymorphs would be indicated by different peak positions and intensities.

# Stability-Indicating HPLC Method (Forced Degradation Study)

- Stress Conditions: Solutions of Amfenac sodium are subjected to various stress conditions as per ICH guidelines:
  - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
  - Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).
  - Photodegradation: Exposing the solid drug or a solution to UV and visible light.
- Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An example method for **Amfenac** sodium in plasma involves a reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.
- Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

### **Visualizations**



## **Signaling Pathway**

**Amfenac**, the active metabolite of **Amfenac** sodium, acts as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.





Click to download full resolution via product page

Caption: Mechanism of action of Amfenac via inhibition of the COX pathway.



### **Experimental Workflows**



Click to download full resolution via product page

Caption: Workflow for determining the solubility of Amfenac Sodium.



Click to download full resolution via product page

Caption: Workflow for a forced degradation study of **Amfenac** Sodium.

### Conclusion



This technical guide provides a summary of the key physicochemical properties of **Amfenac** sodium based on available data. While fundamental characteristics such as chemical structure and solubility in select solvents are established, there is a notable lack of publicly available experimental data for properties like melting point, pKa, and polymorphism. Further experimental investigation into these areas is warranted to provide a more complete physicochemical profile of this active pharmaceutical ingredient, which will ultimately support the development of robust and effective drug products. The provided experimental protocols offer a starting point for such characterization studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US8299295B2 Polymorphs of bromfenac sodium and methods for preparing bromfenac sodium polymorphs Google Patents [patents.google.com]
- 2. Sodium 2-(2-amino-3-benzoylphenyl)acetate | C15H12NNaO3 | CID 23665728 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejournal.upi.edu [ejournal.upi.edu]
- To cite this document: BenchChem. [Physicochemical Characterization of Amfenac Sodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665970#physicochemical-characterization-of-amfenac-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com